N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Medicinal chemistry Physicochemical profiling logP

Medicinal chemists screening kinase hinge-region binders often face scaffold limitations where pyridin-4-yl isomers fail to achieve optimal geometry. This compound's pyridin-2-yl substitution provides a bidentate N,N-chelation motif (pyridine N + pyrazole N2) for coordinating catalytic metal ions. - MW 292.36, 20 heavy atoms: meets fragment-likeness criteria (Rule of 3) for FBDD campaigns - Cyclopropanesulfonamide group enhances metabolic stability vs. methanesulfonamide analogs (e.g., CAS 1448077-48-2) by resisting oxidative N-dealkylation - Minimal steric bulk from unsubstituted pyrazole core enables access to occluded binding pockets Available from stock with rapid global delivery for screening programs.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 1448079-49-9
Cat. No. B2769461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
CAS1448079-49-9
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C13H16N4O2S/c18-20(19,11-4-5-11)15-8-10-17-9-6-13(16-17)12-3-1-2-7-14-12/h1-3,6-7,9,11,15H,4-5,8,10H2
InChIKeyYBRQUTAEXSKKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropanesulfonamide Physicochemical Profile


N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 1448079-49-9) is a synthetic sulfonamide derivative with molecular formula C13H16N4O2S and molecular weight 292.36 g/mol [1]. It features a cyclopropanesulfonamide group connected via an ethyl linker to the N1 position of a 3-(pyridin-2-yl)-1H-pyrazole scaffold. The compound belongs to a broader class of pyrazole-sulfonamide hybrids that have attracted interest as kinase inhibitor scaffolds and sodium channel modulators [2]. Its computed logP is approximately 1.79–2.21, with 2 H-bond donors, 5 H-bond acceptors, and a topological polar surface area of ~83 Ų, placing it within favorable drug-like property space [1][3].

1 Pyridin-2-yl geometry supports hinge-region metal chelation in kinase panels
2 Cyclopropanesulfonamide scaffold for metabolic stability screening vs. open-chain analogs
3 Unsubstituted pyrazole core fits fragment-based discovery with low steric footprint

Uniqueness vs. Generic Pyrazole-Sulfonamides


Despite sharing a common pyrazole-sulfonamide core, small structural variations among in-class compounds produce divergent physicochemical, steric, and electronic properties that preclude simple interchangeability. The target compound's pyridin-2-yl substitution (vs. pyridin-4-yl isomers) alters the spatial orientation of the nitrogen lone pair, affecting metal-chelation potential and hydrogen-bonding geometry [1]. The cyclopropanesulfonamide group imparts greater metabolic stability and reduced lipophilicity compared to open-chain alkyl sulfonamide analogs (e.g., methanesulfonamide or propane-1-sulfonamide derivatives), which directly impacts pharmacokinetic behavior and off-target binding profiles [2]. Furthermore, the absence of additional substituents on the pyrazole ring (cf. 3,5-dimethyl or 5-cyclopropyl analogs) minimizes steric bulk, potentially enabling access to binding pockets that are occluded for larger congeners . The quantitative evidence below demonstrates that these structural differences translate into measurable, selection-relevant differentiation.

Pyridine Positional Isomerism

Pyridin-4-yl isomer alters lipophilicity and chelation geometry; partition coefficient may shift 2.5–10×, affecting membrane permeability in cell-based assays.

Sulfonamide Type Mismatch

Methanesulfonamide analog (CAS 1448077-48-2) lacks cyclopropane steric shielding; metabolic stability profile may differ significantly in hepatocyte assays.

Substituted Pyrazole Congeners

3,5-Dimethyl or 5-cyclopropyl analogs introduce steric bulk that may restrict access to narrow binding pockets, altering target engagement profiles.

Differentiation Evidence vs. Closest Analogs


Pyridine Positional Isomerism Effect on Lipophilicity

The target compound (pyridin-2-yl) exhibits a computed logP of 1.79–2.21 (ZINC262322669 and ZINC13533081, respectively), whereas the pyridin-4-yl positional isomer (CAS 1448036-65-4) is predicted to have a lower logP due to the altered electronic distribution and dipole moment of the 4-pyridyl group [1][2]. This difference of 0.4–1.0 logP units corresponds to a 2.5–10× difference in partition coefficient, directly influencing membrane permeability, solubility, and protein binding . The 2-pyridyl isomer's nitrogen lone pair is positioned ortho to the pyrazole, enabling bidentate metal-chelation motifs that are geometrically inaccessible to the 4-pyridyl isomer [3].

Pyridine Isomer logP Effect
Cross-study comparable
Target logP 1.79–2.21 vs. 4-pyridyl isomer estimated lower; ΔlogP ≈ 0.4–1.0
Lipophilicity shift affects membrane partitioning
Computed logP; experimental data not available
Medicinal chemistry Physicochemical profiling logP

Cyclopropane vs. Methyl Sulfonamide Metabolic Stability

The target compound's cyclopropanesulfonamide group (MW 121.16 for the cyclopropanesulfonamide moiety) replaces the smaller methanesulfonamide group (MW 95.12) found in the direct analog CAS 1448077-48-2. This structural difference increases molecular weight from 266.32 to 292.36 g/mol and reduces the fraction of sp3-hybridized carbons that are susceptible to CYP450-mediated oxidation [1]. In broader medicinal chemistry literature, cyclopropane-containing sulfonamides consistently demonstrate reduced intrinsic clearance compared to their methyl or ethyl counterparts due to the steric shielding of the sulfonamide NH and the resistance of the cyclopropane ring to oxidative metabolism [2].

Cyclopropane vs. Methyl Stability
Class-level inference
MW increase +26 g/mol; cyclopropane ring shields sulfonamide NH from CYP450 oxidation
Predicted longer half-life in hepatocyte assays
Experimental stability data not available for this compound
Drug metabolism Pharmacokinetics Sulfonamide stability

Conformational Entropy and Rotatable Bond Count

The target compound contains a constrained cyclopropane ring in the sulfonamide portion, resulting in approximately 6 rotatable bonds. In contrast, the propane-1-sulfonamide analog (CAS 1448136-76-2) introduces an additional freely rotating C–C bond in the propyl chain, increasing the rotatable bond count by 1–2 bonds . Each additional rotatable bond is estimated to reduce binding affinity by 0.5–1.5 kJ/mol due to the entropic penalty of conformational restriction upon target binding, and also decreases passive membrane permeability [1].

Rotatable Bond Count
Class-level inference
~6 rotatable bonds
Constraint reduces entropic penalty vs. propyl analog
Estimated binding free energy advantage 0.5–3 kJ/mol (class-level)
Conformational analysis Ligand efficiency Rotatable bonds

Unsubstituted Pyrazole Core Steric Advantage

The target compound (MW 292.36) lacks additional substituents on the pyrazole ring, distinguishing it from N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}cyclopropanesulfonamide (CAS 2034481-77-9; MW estimated ~320–335) and N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 1797225-82-1; MW 332.42) [1]. The unsubstituted pyrazole core provides a smaller steric footprint, potentially enabling access to binding pockets that are sterically excluded for the dimethyl or cyclopropyl-substituted analogs. Additionally, the lower molecular weight yields a higher ligand efficiency index if equipotent activity can be achieved [2].

Unsubstituted Core Advantage
Cross-study comparable
MW 292.36 vs. 320–335 for substituted analogs; 9–13% lower molecular weight
Higher ligand efficiency if equipotent
No direct potency comparison; scaffold suitable for FBDD
Ligand efficiency Steric hindrance Fragment-based drug design

Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses 2 hydrogen-bond donors (sulfonamide NH) and 5 hydrogen-bond acceptors (pyridine N, pyrazole N, sulfonamide O atoms), with a topological polar surface area (tPSA) of approximately 83 Ų [1]. This tPSA falls within the optimal range for oral bioavailability (≤140 Ų per Veber rules) while being sufficiently polar to maintain aqueous solubility. In comparison, analogs with additional H-bond donors or acceptors (e.g., carboxamide derivatives such as N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, CAS 1448060-03-4) exhibit altered H-bonding profiles that shift the solubility-permeability balance .

HBD/HBA & tPSA Profile
Cross-study comparable
2 HBD, 5 HBA, tPSA ≈ 83 Ų; balanced for oral drug-likeness guidelines
Permeability-solubility balance vs. carboxamide analogs
Computed values; experimental permeability not reported
Drug-likeness Hydrogen bonding Permeability

Limited Direct Bioactivity Data

A comprehensive search of ChEMBL, PubChem, BindingDB, ZINC, and Google Patents (as of April 2026) did not identify any primary publication reporting quantitative IC₅₀, Ki, or EC₅₀ data for this specific compound against any biological target [1][2][3]. The ZINC entry ZINC262322669 lists 'no known activity for this compound' based on ChEMBL 20 [1]. Similarly, no patent was identified that explicitly exemplifies this compound with biological data. Consequently, all differentiation claims above are based on computed physicochemical properties, structural comparisons with close analogs, and class-level inference from the broader pyrazole-sulfonamide literature. Users should verify critical biological activity parameters in their own assay systems before procurement decisions.

Bioactivity Data Transparency
Data to verify
No IC₅₀/Ki/EC₅₀ reported in ChEMBL, PubChem, BindingDB (as of 2026-04)
Scaffold for exploratory screening; verify activity in-house
Procurement based on computed differentiation, not target engagement data
Data transparency Research procurement Risk assessment

Differentiated Application Scenarios


Kinase Inhibitor Screening via Pyridin-2-yl Chelation

The pyridin-2-yl substitution provides a bidentate N,N-chelation motif (pyridine N + pyrazole N2) that can coordinate catalytic metal ions (e.g., Mg²⁺ in kinase active sites) or form specific hydrogen bonds with hinge-region residues. This geometry is fundamentally distinct from pyridin-4-yl isomers [1]. Researchers screening against kinase panels where hinge-region binding is essential should select this compound over the 4-pyridyl analog, as the 2-pyridyl orientation is geometrically predisposed for hinge-region interactions observed in numerous approved kinase inhibitors (e.g., imatinib, crizotinib).

Metabolic Stability Optimization with Cyclopropane Sulfonamide

When structure-activity relationship (SAR) studies indicate that sulfonamide NH lability is a metabolic soft spot, the cyclopropanesulfonamide group offers enhanced steric shielding and resistance to oxidative N-dealkylation compared to methanesulfonamide or ethanesulfonamide analogs [2]. The target compound should be prioritized over the methanesulfonamide analog (CAS 1448077-48-2) in hepatocyte stability assays, where the cyclopropane ring is expected to prolong half-life by reducing CYP450-mediated metabolism at the sulfonamide linkage.

Fragment-Based Discovery: Ligand-Efficient Scaffold

With a molecular weight of 292.36 g/mol and only 20 heavy atoms, the target compound meets fragment-likeness criteria (MW < 300, heavy atom count ≤ 22) [3]. Its unsubstituted pyrazole core provides a minimal steric footprint amenable to fragment growing or merging strategies. The lower molecular weight compared to dimethyl (CAS 2034481-77-9) or cyclopropyl-substituted analogs (CAS 1797225-82-1) yields higher ligand efficiency if comparable potency can be achieved, making it a superior starting point for FBDD campaigns.

Sodium Channel Blocker Development

The broader pyrazole-sulfonamide class has established precedent as voltage-gated sodium channel (Nav) blockers, particularly for PN3 (Nav1.8)-mediated pain pathways, as disclosed in US Patent US7223782 [4]. The target compound's specific substitution pattern (pyridin-2-yl, cyclopropanesulfonamide) represents a structurally distinct chemotype within this pharmacophore space that may exhibit differentiated subtype selectivity. Procurement is justified for Nav isoform selectivity screening panels, where subtle structural variations can dramatically shift subtype preference.

Application
Selection Property
Validation Focus
Kinase panel screening
Pyridin-2-yl chelation geometry
Hinge-region metal coordination and binding pose
Metabolic stability SAR
Cyclopropanesulfonamide shielding
Intrinsic clearance in hepatocyte assays vs. methyl analog
Fragment-based lead discovery
Ligand-efficient scaffold (MW 292, 20 heavy atoms)
Fragment growing/merging with minimal steric penalty
Nav isoform selectivity profiling
Distinct pyrazole-sulfonamide chemotype
Subtype selectivity in electrophysiology panels
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